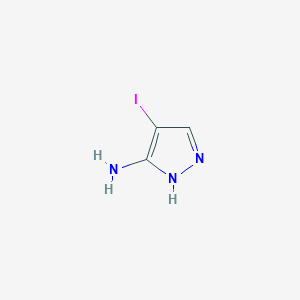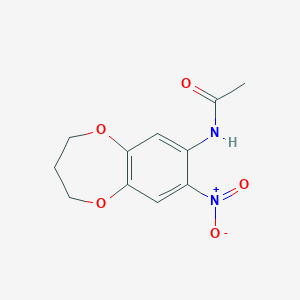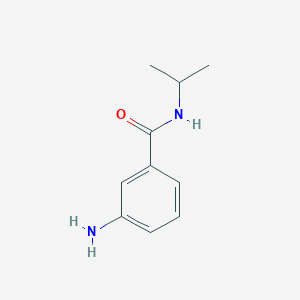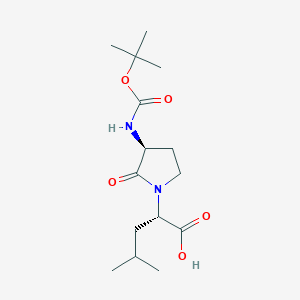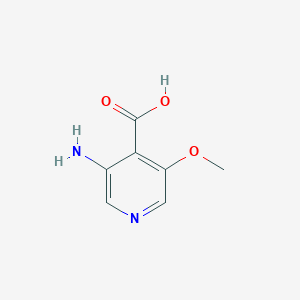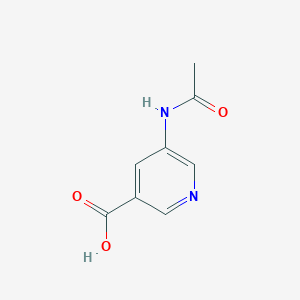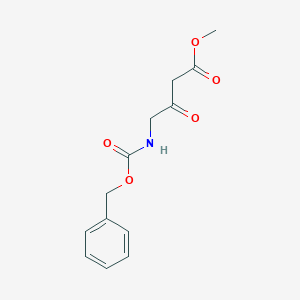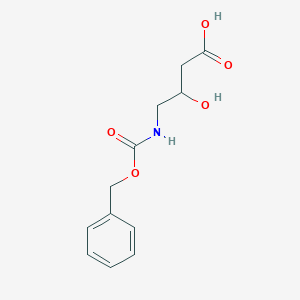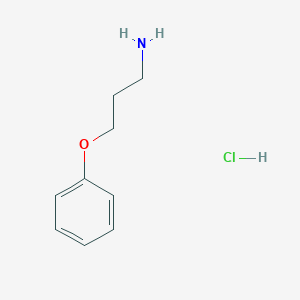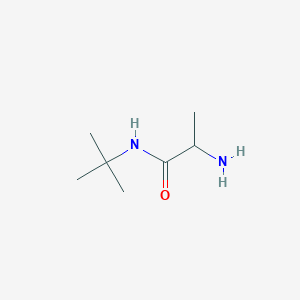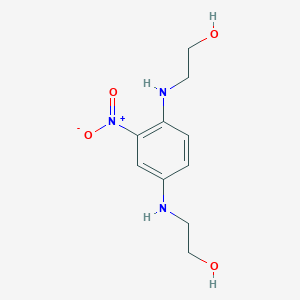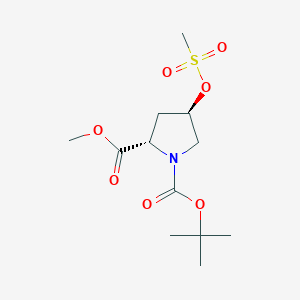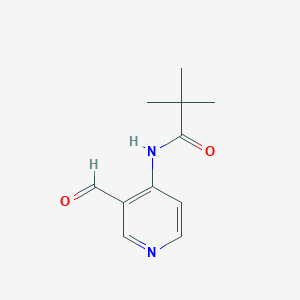
N-(3-甲酰基吡啶-4-基)-2,2-二甲基丙酰胺
描述
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和配体制备
N-(3-甲酰基吡啶-4-基)-2,2-二甲基丙酰胺及其相关化合物已在各种配体的合成中得到探索。Cheruzel 等人 (2011) 描述了合成相关化合物 N-(2-甲酰基-1-甲基咪唑-4-基)-2,2-二甲基丙酰胺的合成途径,该化合物可用作与伯胺和仲胺进行还原胺化反应的合成子。这些反应产生一系列具有第二配位圈官能团的配体,表明此类化合物在配体制备中的多功能性 (Cheruzel et al., 2011)。
配位化合物和抗菌活性
Gulea 等人 (2012) 报道了结构类似的化合物 2-甲酰基吡啶 4-(二甲基苯基) 硫代半氨基甲腙与氯化铜和硝酸盐反应形成配位化合物,该化合物对标准菌株金黄色葡萄球菌和大肠杆菌表现出选择性抗菌活性 (Gulea et al., 2012)。
分光光度测定
舒 (2011) 证明了一种分光光度测定 3-氯-N-羟基-2,2-二甲基丙酰胺(一种相关化合物)的方法,表明在检测和定量溶液中类似化合物方面具有分析应用的潜力 (Shu, 2011)。
结构分析和合成
Rusnac 等人 (2020) 对 2-乙酰基吡啶和 2-甲酰基吡啶之间的缩合反应进行了研究,导致了各种化合物的合成和结构分析。合成的化合物被评估其抗菌和抗氧化活性,表明在这些领域具有潜力 (Rusnac et al., 2020)。
抗肿瘤特性
Agrawal 等人 (1976) 合成了一系列 4-取代 2-甲酰基吡啶硫代半氨基甲腙,证明了对患有肉瘤 180 腹水细胞的小鼠具有抗肿瘤活性,表明在癌症研究中具有潜在应用 (Agrawal et al., 1976)。
晶体结构测定
明志等人 (2005) 分析了类似化合物 3-氯-N-(2-氯-5-(1,3-二氧代-4,5,6,7-四氢-1H-异吲哚-2(3H)-基)-4-氟苯基)-2,2-二甲基丙酰胺 的晶体结构,表明此类化合物在晶体学和结构化学中的重要性 (Ming-zhi et al., 2005)。
作用机制
Mode of Action
The mode of action of N-(3-Formylpyridin-4-yl)pivalamide is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Action Environment
N-(3-Formylpyridin-4-yl)pivalamide is stored in an inert atmosphere at 2-8°C . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and atmospheric composition.
属性
IUPAC Name |
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-4-5-12-6-8(9)7-14/h4-7H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMXCEJBHWHTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381490 | |
| Record name | N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-71-4 | |
| Record name | N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
